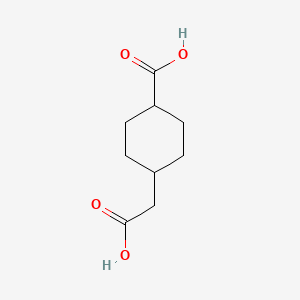
4-(Carboxymethyl)cyclohexane-1-carboxylic acid
Descripción general
Descripción
4-(Carboxymethyl)cyclohexane-1-carboxylic acid is a dicarboxylic acid with the molecular formula C9H14O4. This compound is characterized by the presence of a cyclohexane ring substituted with two carboxyl groups, one of which is attached to a carboxymethyl group. It is a versatile compound with applications in various fields, including pharmaceuticals and organic synthesis.
Mecanismo De Acción
Target of Action
It is often used as an intermediate in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions.
Mode of Action
As an organic compound, it likely interacts with its targets through typical chemical reactions, such as acid-base reactions given its carboxylic acid groups .
Pharmacokinetics
Its solubility in water and common organic solvents suggests that it may have good bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Carboxymethyl)cyclohexane-1-carboxylic acid. For instance, its reactivity may be influenced by factors such as temperature, pH, and the presence of other chemicals . It should be stored in a sealed container in a dry environment, away from heat and fire sources .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(Carboxymethyl)cyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the hydrogenation of benzoic acid to produce cyclohexanecarboxylic acid, which is then further functionalized to introduce the carboxymethyl group . Another method involves the desymmetrization of dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate using enzymatic processes .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation processes under controlled conditions. The use of specific catalysts and reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Carboxymethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclohexene derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the carboxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Lithium aluminium hydride (LiAlH4) is frequently used for reduction reactions.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Major Products Formed
Oxidation: Cyclohexene derivatives.
Reduction: Primary alcohols.
Substitution: Various substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
4-(Carboxymethyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the production of polymers and other industrial chemicals
Comparación Con Compuestos Similares
Similar Compounds
1-(Carboxymethyl)cyclohexane-1-carboxylic acid: This compound is structurally similar but lacks the additional carboxyl group on the cyclohexane ring.
Cyclohexanecarboxylic acid: This compound has a single carboxyl group attached to the cyclohexane ring.
4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid: This compound has a methoxycarbonyl group instead of a carboxymethyl group.
Uniqueness
4-(Carboxymethyl)cyclohexane-1-carboxylic acid is unique due to the presence of both carboxyl and carboxymethyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable intermediate in organic synthesis and pharmaceutical development.
Propiedades
IUPAC Name |
4-(carboxymethyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c10-8(11)5-6-1-3-7(4-2-6)9(12)13/h6-7H,1-5H2,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKVYFAUKUVYKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


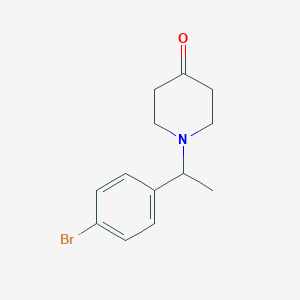
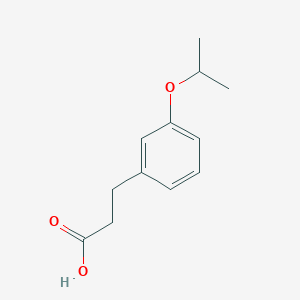
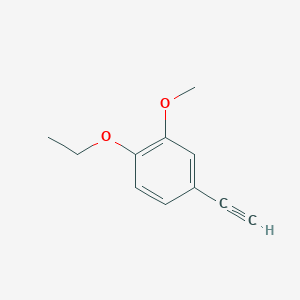
![3-[2-Fluoro-3-(trifluoromethyl)phenyl]propan-1-OL](/img/structure/B3078947.png)
![7-Chloro-1-methyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B3078955.png)
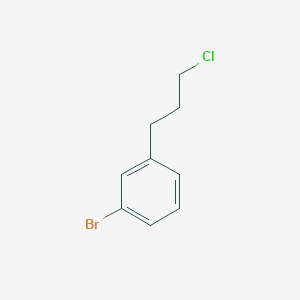
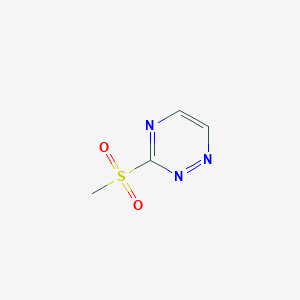
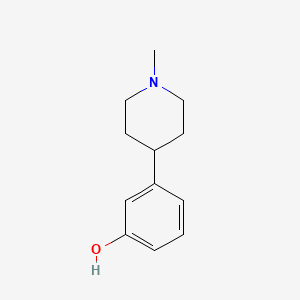


![1H-Thieno[3,2-c]pyrazole](/img/structure/B3079016.png)

![(1S,2R,3R,6R,7S,8S,9R,10R,12R)-3-[(2R,3R)-2,3-dihydroxypentan-2-yl]-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-1-hydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridecan-5-one](/img/structure/B3079029.png)
![3-Methyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B3079045.png)
